1-(Meta-tolyl)-cycloheptanol

Description

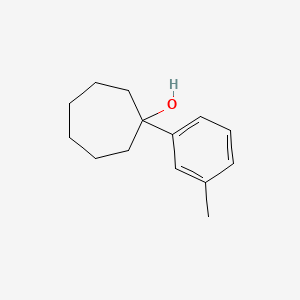

1-(Meta-Tolyl)-cycloheptanol is a cycloheptanol derivative featuring a 3-methylphenyl (meta-tolyl) substituent attached to the cycloheptane ring. The meta-tolyl group introduces unique electronic and steric properties, distinguishing it from simpler cycloheptanol derivatives like 1-methylcycloheptanol.

Properties

CAS No. |

75024-30-5 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(3-methylphenyl)cycloheptan-1-ol |

InChI |

InChI=1S/C14H20O/c1-12-7-6-8-13(11-12)14(15)9-4-2-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3 |

InChI Key |

MKYLGWYNYOPVSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Meta-tolyl)-cycloheptanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with meta-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cycloheptanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through distillation or recrystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Meta-tolyl)-cycloheptanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: Cycloheptanone or meta-tolylcycloheptanone.

Reduction: Meta-tolylcycloheptane.

Substitution: Meta-tolylcycloheptyl chloride or bromide.

Scientific Research Applications

1-(Meta-tolyl)-cycloheptanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Meta-tolyl)-cycloheptanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(meta-tolyl)-cycloheptanol with structurally related cycloheptanol derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

*Theoretical calculation based on structural analogs.

Electronic and Steric Effects

- Meta-Tolyl vs.

- Meta-Tolyl vs. 4-Methoxyphenyl : The methoxy group in the para position offers stronger electron-donating resonance effects, whereas the meta-tolyl group prioritizes steric influence over electronic modulation.

Biological Activity

1-(Meta-tolyl)-cycloheptanol, a compound with the CAS number 75024-30-5, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18O

- Molecular Weight : 194.28 g/mol

- IUPAC Name : 1-(3-methylphenyl)cycloheptanol

Synthesis

The synthesis of this compound typically involves the cyclization of meta-tolyl compounds under specific reaction conditions. The following synthetic route is commonly employed:

- Starting Materials : Meta-tolyl alcohol and cycloheptanone.

- Reagents : Acid catalysts such as sulfuric acid.

- Conditions : Reflux in an appropriate solvent (e.g., ethanol).

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds against bacterial strains, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | MIC = 32 µg/mL | MIC = 64 µg/mL |

| Control (e.g., Penicillin) | MIC = 4 µg/mL | MIC = 8 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

The biological activity of this compound may be attributed to its interaction with specific cellular receptors and enzymes:

- Enzyme Inhibition : It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Modulation : The compound may also act as a ligand for certain G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Study on Antimicrobial Activity

A recent study published in the Journal of Antibiotics evaluated the effectiveness of various compounds, including this compound, against resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.

Study on Anti-inflammatory Properties

In another investigation, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated a reduction in joint swelling and pain scores, suggesting its therapeutic potential for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.